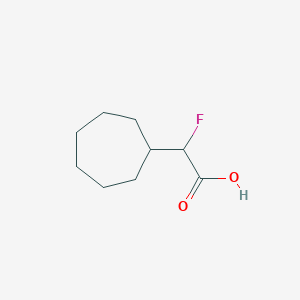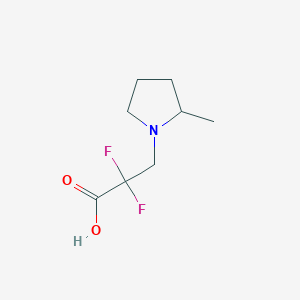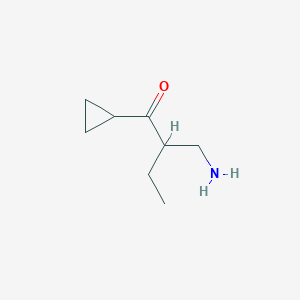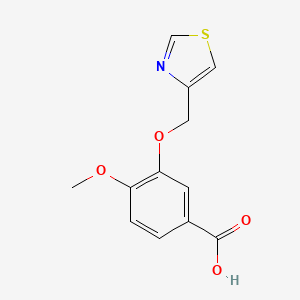
1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a chloro group, and a methoxy group attached to a phenyl ring, along with a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chloro-5-methoxybenzaldehyde with a suitable reagent to introduce the propanone moiety. This can be done using a Friedel-Crafts acylation reaction, where the aldehyde is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chloro group.
科学研究应用
1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-(2-Amino-4-chloro-5-methoxyphenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propanone moiety, along with the amino, chloro, and methoxy groups, allows for a wide range of chemical modifications and applications.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-(2-amino-4-chloro-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-3-9(13)6-4-10(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3 |
InChI 键 |
ITDZMACMWXLKQF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1N)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



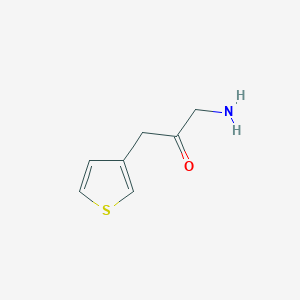
![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
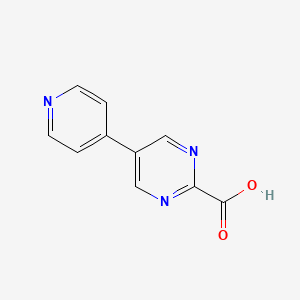
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
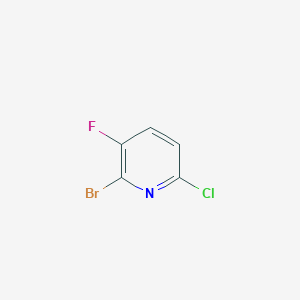

![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
